3-(Butylamino)pyridine-4-carboxylic acid is an organic compound classified under pyridinecarboxylic acids. It features a butylamino group at the third position of the pyridine ring and a carboxylic acid group at the fourth position. This compound is recognized for its diverse chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound's Chemical Abstracts Service (CAS) number is 1461601-91-1, and it is categorized as a pyridine derivative due to the presence of the pyridine ring in its structure. Pyridinecarboxylic acids are known for their significant roles in organic synthesis and medicinal chemistry.
The synthesis of 3-(Butylamino)pyridine-4-carboxylic acid can be achieved through several methods:
The reaction conditions can vary significantly based on the desired scale and purity of the product. For instance, optimizing solvent choice and reaction temperature can greatly influence the efficiency of the synthesis.
The molecular formula of 3-(Butylamino)pyridine-4-carboxylic acid is , with a molecular weight of 194.23 g/mol. The structural representation includes:
The structural details can be summarized as follows:
Property | Value |
---|---|
CAS Number | 1461601-91-1 |
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 3-(butylamino)pyridine-4-carboxylic acid |
InChI | InChI=1S/C10H14N2O2/c1-2-3-5-12-9-5-8(10(13)14)6-11-7-9/h4,6-7,12H,2-3,5H2,1H3,(H,13,14) |
InChI Key | GPSFPCCLCNKFKA-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=C(C=CN=C1)C(=O)O |
3-(Butylamino)pyridine-4-carboxylic acid can participate in various chemical reactions:
Specific reagents used in these reactions include:
The reactions lead to several products:
The mechanism of action for 3-(Butylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity by binding to active sites or influencing receptor functions. This modulation can lead to various biological effects depending on the context of use.
The physical properties of 3-(Butylamino)pyridine-4-carboxylic acid include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
3-(Butylamino)pyridine-4-carboxylic acid has several notable applications:
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: